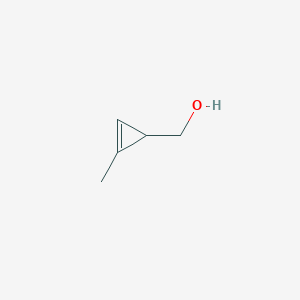
2-Amino-6-ethylsulfanyl-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-ethylsulfanyl-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile is a chemical compound with the molecular formula C16H14N4S . This compound is a part of the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold, the derivatives of which are widely used in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of 2-amino-6-ethylsulfanyl-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile has been achieved through a pseudo-four component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes . This synthesis was performed for the first time in 1981 by S. Kambe and co-workers according to a one-pot three-component reaction protocol .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with various functional groups, which can be used to perform further transformations . The pyridine skeleton is a structural part of numerous natural alkaloids, metal complexes, and organic compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound involve the formation of several bonds with concomitant elimination of simple molecules such as water, ammonia, and alcohol . The usefulness of these multicomponent reactions increases many fold when they provide an easy access towards medicinally privileged scaffolds that can act as ligands for structurally diverse biological receptors and consequently assist in drug discovery .科学的研究の応用
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds highlights the utility of pyridine derivatives, including those similar to 2-amino-6-ethylsulfanyl-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile, in the creation of a variety of chemical structures. These processes often involve reactions with different reagents to produce isoquinoline derivatives, pyrido[2,3-d]pyrimidines, and other fused pyridine derivatives, showcasing the versatility of pyridine-based compounds in synthetic chemistry (Al-Issa, 2012).
Corrosion Inhibition
Pyridine derivatives have been studied for their role in corrosion inhibition, particularly for protecting mild steel in hydrochloric acid environments. These compounds, through adsorption, form protective films on metal surfaces, significantly reducing corrosion. The effectiveness of these inhibitors is quantitatively assessed using techniques such as electrochemical impedance spectroscopy and potentiodynamic polarization, confirming their utility in industrial applications (Ansari, Quraishi, & Singh, 2015).
Molecular Docking and In Vitro Screening
The exploration of novel pyridine and fused pyridine derivatives for their biological activity involves molecular docking and in vitro screening. These studies focus on the interaction of synthesized compounds with target proteins, revealing their potential as antimicrobial and antioxidant agents. Such research underscores the importance of pyridine derivatives in developing new therapeutic agents (Flefel et al., 2018).
Supramolecular Aggregation
Research on supramolecular aggregation investigates the structural and interaction properties of polysubstituted pyridines. These studies reveal how intermolecular interactions, such as C-H...O, C-H...F, and C-H...π, contribute to the stabilization of crystal structures, providing insights into the design of new materials with specific properties (Suresh et al., 2007).
Synthesis of Functionalized Pyridines
The development of methods for synthesizing highly functionalized pyridines demonstrates the chemical versatility of pyridine derivatives. These methods often involve multicomponent reactions that allow for the efficient assembly of complex structures, indicating the significant role of pyridine derivatives in synthetic organic chemistry (Mahmoud & El-Sewedy, 2018).
将来の方向性
特性
IUPAC Name |
2-amino-6-ethylsulfanyl-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c1-3-21-16-13(9-18)14(12(8-17)15(19)20-16)11-6-4-10(2)5-7-11/h4-7H,3H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIAZFYLBOPNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(ethylsulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

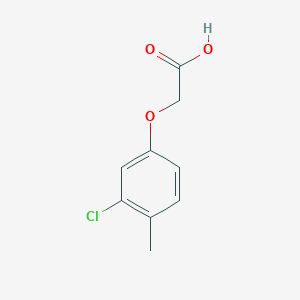
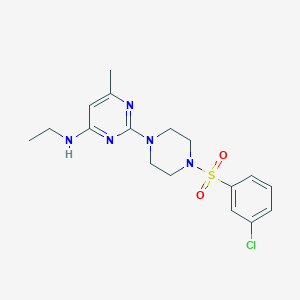
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2994309.png)
![N-Ethyl-N-[2-oxo-2-[3-oxo-2-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2994310.png)


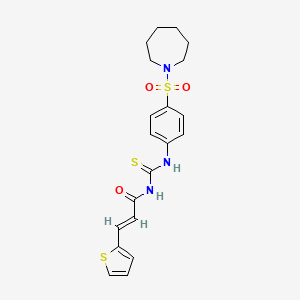
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2994318.png)
![N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide](/img/structure/B2994320.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2994321.png)
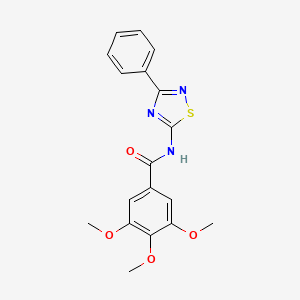
![N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide](/img/structure/B2994325.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide](/img/structure/B2994326.png)
